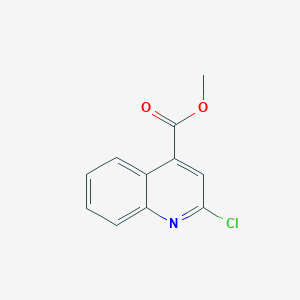Methyl 2-chloroquinoline-4-carboxylate
CAS No.: 62482-26-2
Cat. No.: VC2020582
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62482-26-2 |
|---|---|
| Molecular Formula | C11H8ClNO2 |
| Molecular Weight | 221.64 g/mol |
| IUPAC Name | methyl 2-chloroquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C11H8ClNO2/c1-15-11(14)8-6-10(12)13-9-5-3-2-4-7(8)9/h2-6H,1H3 |
| Standard InChI Key | TZKVCCWVZWZXKK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=NC2=CC=CC=C21)Cl |
| Canonical SMILES | COC(=O)C1=CC(=NC2=CC=CC=C21)Cl |
Introduction
Structural Characteristics and Molecular Identity
Core Chemical Structure
Methyl 2-chloroquinoline-4-carboxylate belongs to the quinoline family, a bicyclic system comprising a benzene ring fused to a pyridine ring. The substitution pattern distinguishes it from other quinoline derivatives:
-
Chlorine atom at position 2 enhances electrophilic reactivity, facilitating nucleophilic aromatic substitutions.
-
Methyl ester at position 4 introduces steric and electronic effects that influence solubility and metabolic stability .
Molecular Descriptors
-
IUPAC Name: Methyl 2-chloroquinoline-4-carboxylate
-
SMILES:
-
Molecular Weight: 221.64 g/mol
Spectroscopic Signatures
-
1H NMR (DMSO-): Key signals include a singlet at 3.94 ppm (methyl ester) and aromatic protons between 7.12–8.55 ppm .
-
13C NMR: Carbonyl resonance at 167.9 ppm, with quaternary carbons at 154.2 (C-2) and 146.1 ppm (C-4) .
Synthetic Methodologies
Fischer Esterification of 2-Chloroquinoline-4-Carboxylic Acid
The most widely reported synthesis involves a two-step protocol:
Step 1: Acid Chloride Formation
2-Chloroquinoline-4-carboxylic acid reacts with oxalyl chloride () in dichloromethane (DCM) catalyzed by (DMF). Conditions: 0°C to room temperature, 2 hours .
Step 2: Esterification
The intermediate acid chloride is treated with methanol in DCM, yielding the methyl ester (92% isolated yield) .
Alternative Routes via Phosphorus Reagents
Heating 2-chloroquinoline-4-carboxylic acid with at 140°C generates the ester via simultaneous chlorination and esterification, albeit with lower yields (40–55%) .
Table 1: Comparative Synthesis Metrics
| Method | Reagents | Yield (%) | Purity |
|---|---|---|---|
| Fischer Esterification | Oxalyl chloride, MeOH | 92 | >95% |
| Phosphorus-Mediated | 40–55 | 85–90% |
Physicochemical Properties
Solubility and Stability
-
Solubility: 7.9 µg/mL in aqueous buffers; highly soluble in DCM, DMF, and THF.
-
Melting Point: 112–113°C (analogous to methyl 2-chloroquinoline-7-carboxylate) .
-
Storage: Stable under inert gas (argon) at −20°C; susceptible to hydrolysis in acidic/basic conditions .
Spectroscopic and Chromatographic Data
-
HPLC: Retention time 12.3 min (C18 column, 70:30 acetonitrile/water).
Applications in Pharmaceutical Chemistry
Antimicrobial Agents
Quinoline derivatives exhibit broad-spectrum activity against Plasmodium and Mycobacterium species. While direct data on this compound is limited, structural analogs like 2-arylquinoline-4-carboxylic acids show IC values of 1.2–3.8 µM against P. falciparum .
Neuropharmacological Targets
Methyl 2-chloroquinoline-4-carboxylate serves as a precursor to metabotropic glutamate receptor (mGluR1) antagonists. Functionalized derivatives demonstrate nanomolar binding affinities ( = 14–28 nM) .
Table 2: Biological Activity of Selected Derivatives
| Derivative | Target | Activity () | Source |
|---|---|---|---|
| 2-(4-Methoxyphenyl)-... | mGluR1 | 18 nM | |
| 2-(3,4-Difluorophenyl)-. | Antiviral | EC = 2.1 µM |
Analytical and Computational Characterization
Mass Spectrometry
-
ESI-MS: [M+H] at m/z 222.03; fragmentation peaks at m/z 187 (loss of Cl) and 159 (quinoline ring cleavage) .
Computational Predictions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume